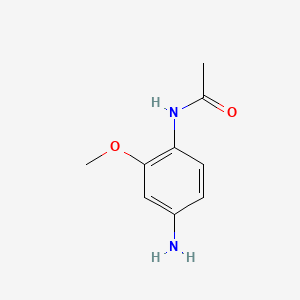

N-(4-アミノ-2-メトキシフェニル)アセトアミド

説明

N-(4-amino-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.

The exact mass of the compound N-(4-amino-2-methoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-amino-2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学と医薬品合成

N-(4-アミノ-2-メトキシフェニル)アセトアミドは、さまざまな医薬品化合物の合成における医薬品化学のビルディングブロックとして機能します。そのアミド基と置換フェニル環により、幅広い治療薬を作成するための汎用性の高い前駆体となっています。 たとえば、既知の薬物の類似体を合成して、その有効性を向上させたり、副作用を軽減したりするために使用できます .

生物活性研究

この化合物は、生物学的受容体との相互作用を理解するために生物学的研究で使用されます。 それは、特定の細胞受容体に対するアゴニストまたはアンタゴニスト効果を決定するためのアッセイの一部となり、これは薬物開発プロセスにとって不可欠です .

計算化学

インシリコ研究では、N-(4-アミノ-2-メトキシフェニル)アセトアミドをモデル化合物として使用し、薬物受容体結合において重要な水素結合やπスタッキングなどの分子間相互作用を研究することがよくあります。 分子ドッキング研究では、この分子の修飾がどのように結合親和性を高めることができるかを予測できます .

分析ベンチマーキング

その明確な構造と特性により、N-(4-アミノ-2-メトキシフェニル)アセトアミドは、分析化学において機器の校正とHPLCや質量分析などの分析方法の検証に使用される標準物質として使用されます .

プロテオミクス研究

生化学ツールとして、この化合物はプロテオミクスでタンパク質相互作用の研究に使用されます。 タンパク質やペプチドにタグ付けまたは連結して、翻訳後修飾を調査したり、相互作用パートナーを特定したりできます .

安全性および有効性試験

N-(4-アミノ-2-メトキシフェニル)アセトアミドは、医薬品用途のために合成された誘導体が毒性を示さないことを確認するために、安全性および有効性試験の対象となります。 さまざまなインビトロおよびインビボ試験を実施して、その薬物動態および薬力学的プロファイルを評価します .

作用機序

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes .

Mode of Action

It’s known that similar compounds can oxidize primary aromatic amines .

Biochemical Pathways

Related compounds have been found to influence various biological activities .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Related compounds have been found to have various therapeutic activities .

Action Environment

The environment can play a significant role in the effectiveness of similar compounds .

特性

IUPAC Name |

N-(4-amino-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVYKWOITGSLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201411 | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5329-15-7 | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5329-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5329-15-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylamino-5-aminoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8ZJ3JF8WF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of N-(4-amino-2-methoxyphenyl)acetamide in pharmaceutical synthesis?

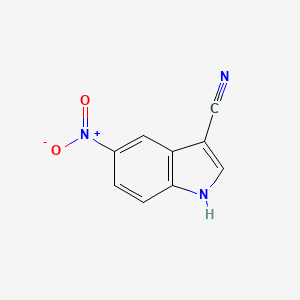

A1: N-(4-amino-2-methoxyphenyl)acetamide is a key intermediate in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide. [] This latter compound serves as the side chain of Amsacrine, an anticancer drug. The provided research focuses on the isolation and characterization of this intermediate, highlighting its importance in the multi-step synthesis of a pharmaceutical compound.

Q2: How is N-(4-amino-2-methoxyphenyl)acetamide synthesized and characterized?

A2: The research describes the synthesis of N-(4-amino-2-methoxyphenyl)acetamide through the reduction of N-(2-methoxy-4-nitrophenyl)acetamide. [] This reduction is carried out in ethanol using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The resulting N-(4-amino-2-methoxyphenyl)acetamide is then crystallized from ethylacetoacetate. [] While the abstract doesn't detail the spectroscopic characterization, it does mention that the compound's structure was confirmed, likely through techniques like NMR and mass spectrometry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrazolo[1,5-a]pyridin-8-amine](/img/structure/B1295927.png)